molecular formula C21H23N5O3S B2821808 5-((2-(indolin-1-yl)-2-oxoethyl)thio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 863002-61-3

5-((2-(indolin-1-yl)-2-oxoethyl)thio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2821808
CAS RN: 863002-61-3
M. Wt: 425.51
InChI Key: KDGFJERYMAFLOM-UHFFFAOYSA-N
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Description

The compound is a pyrimidine derivative, which is a type of heterocyclic aromatic organic compound similar to pyridine and benzene. Pyrimidines are notable for being a component of the genetic material DNA and RNA, where they pair with purines according to the rules of base pairing .


Molecular Structure Analysis

The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has an indoline group attached, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and reactions with electrophiles at the pyrimidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Pyrimidines are generally planar and aromatic, and they have a dipole moment due to the electronegativity difference between the nitrogen and carbon atoms .

Scientific Research Applications

  • Synthetic Pathways and Heterocyclic Compounds : Research in this area often involves the development of novel synthetic routes for heterocyclic compounds that could serve as potential therapeutic agents. For example, methods have been developed for facile entry into polycyclic meridianin analogues featuring uracil structural units, showcasing the synthetic versatility of pyrimidine derivatives (Časar et al., 2005) Consensus. Similarly, the synthesis of thiazolo- and oxazolo[5,4-d]pyrimidines from 5-acylaminopyrimidines illustrates the potential for creating bioactive molecules through strategic molecular modifications (Hurst et al., 1991) Consensus.

  • Biological Activities and Pharmaceutical Applications : Many studies focus on the potential biological activities of pyrimidine derivatives, including their use as antibacterial, antifungal, antitumor, and anti-inflammatory agents. For instance, novel derivatives based on thienopyrimidine and pyrimidoindole ring systems have been synthesized and evaluated for their analgesic and anti-inflammatory activities, indicating the therapeutic potential of such compounds (Santagati et al., 1995) Consensus. Additionally, the design and synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been explored for their anti-inflammatory and analgesic activities, demonstrating the diverse pharmacological applications of pyrimidine derivatives (Abu‐Hashem et al., 2020) Consensus.

  • Chemical Properties and Modifications : The research also delves into the chemical properties and modifications of pyrimidine and related heterocyclic compounds, aiming to enhance their biological efficacy or to understand their chemical behavior better. This includes studies on the regioselective amination of condensed pyrimidines (Gulevskaya et al., 1994) Consensus and the facile construction of substituted pyrimido[4,5-d]pyrimidones (Hamama et al., 2012) Consensus.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some pyrimidine derivatives are used as antiviral drugs, and they work by inhibiting the replication of viral DNA .

properties

IUPAC Name

5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-propan-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c1-12(2)17-22-18-16(20(28)25(4)21(29)24(18)3)19(23-17)30-11-15(27)26-10-9-13-7-5-6-8-14(13)26/h5-8,12H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGFJERYMAFLOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C(=N1)SCC(=O)N3CCC4=CC=CC=C43)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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